molecular formula C3H9O4SSb B14733159 Trimethylstibine sulfate CAS No. 10555-84-7

Trimethylstibine sulfate

Cat. No.: B14733159
CAS No.: 10555-84-7
M. Wt: 262.93 g/mol
InChI Key: LNWWOSYTFQKJFZ-UHFFFAOYSA-L
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Description

Trimethylstibine sulfate is an organoantimony compound with the chemical formula (CH₃)₃Sb₂(SO₄)₃ It is a colorless, pyrophoric, and toxic liquid

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylstibine sulfate can be synthesized through the reaction of antimony trichloride with methyl Grignard reagent, followed by sulfation. The general reaction is as follows: [ \text{SbCl}_3 + 3 \text{CH}_3\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{Sb} + 3 \text{MgBrCl} ] The resulting trimethylstibine is then treated with sulfuric acid to form this compound: [ \text{(CH}_3\text{)}_3\text{Sb} + \text{H}_2\text{SO}_4 \rightarrow \text{(CH}_3\text{)}_3\text{Sb}_2(\text{SO}_4)_3 ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Trimethylstibine sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form antimony oxides.

    Reduction: Reduction reactions can convert it back to trimethylstibine.

    Substitution: It can undergo substitution reactions with other organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halides and other organometallic compounds are employed.

Major Products Formed

    Oxidation: Antimony oxides and methyl derivatives.

    Reduction: Trimethylstibine.

    Substitution: Various organometallic derivatives.

Scientific Research Applications

Trimethylstibine sulfate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organoantimony compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of trimethylstibine sulfate involves its interaction with molecular targets and pathways. It can act as a Lewis base, forming complexes with various metal ions. These interactions can influence biochemical pathways and cellular processes, making it a compound of interest in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylamine: Similar in structure but contains nitrogen instead of antimony.

    Trimethylphosphine: Contains phosphorus and exhibits different chemical properties.

    Trimethylarsine: Contains arsenic and is more toxic.

    Triphenylstibine: Contains phenyl groups instead of methyl groups.

    Trimethylbismuth: Contains bismuth and has different reactivity.

Uniqueness

Trimethylstibine sulfate is unique due to its specific combination of antimony and sulfate groups, which imparts distinct chemical properties and reactivity

Properties

CAS No.

10555-84-7

Molecular Formula

C3H9O4SSb

Molecular Weight

262.93 g/mol

IUPAC Name

4,4,4-trimethyl-1,3,2,4λ5-dioxathiastibetane 2,2-dioxide

InChI

InChI=1S/3CH3.H2O4S.Sb/c;;;1-5(2,3)4;/h3*1H3;(H2,1,2,3,4);/q;;;;+2/p-2

InChI Key

LNWWOSYTFQKJFZ-UHFFFAOYSA-L

Canonical SMILES

C[Sb]1(OS(=O)(=O)O1)(C)C

Origin of Product

United States

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